Cas no 1224604-16-3 (6-Ethoxy-5-methylnicotinaldehyde)
6-Ethoxy-5-methylnicotinaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 6-Ethoxy-5-methylnicotinaldehyde
- 2-Ethoxy-3-methylpyridine-5-carboxaldehyde
- 6-Ethoxy-5-methylnicotildehyde
- DTXSID90856114
- 3-Pyridinecarboxaldehyde, 6-ethoxy-5-methyl-
- CS-0195754
- 6-ethoxy-5-methylpyridine-3-carbaldehyde
- MFCD13181614
- A891129
- AKOS016014929
- E90825
- 1224604-16-3
- DB-369281
-
- MDL: MFCD13181614
- Inchi: 1S/C9H11NO2/c1-3-12-9-7(2)4-8(6-11)5-10-9/h4-6H,3H2,1-2H3
- InChI Key: JLBZHLWTJIDATP-UHFFFAOYSA-N
- SMILES: O(CC)C1C(C)=CC(C=O)=CN=1
Computed Properties
- Exact Mass: 165.078978594g/mol
- Monoisotopic Mass: 165.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 39.2Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 273.6±35.0 °C at 760 mmHg
- Flash Point: 119.3±25.9 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
6-Ethoxy-5-methylnicotinaldehyde Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Ethoxy-5-methylnicotinaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 205621-1g |
6-Ethoxy-5-methylpyridine-3-carbaldehyde |
1224604-16-3 | 1g |
$953.00 | 2023-09-07 | ||
| Chemenu | CM178583-1g |
6-Ethoxy-5-methylnicotinaldehyde |
1224604-16-3 | 95% | 1g |
$408 | 2021-08-05 | |
| TRC | E938123-2.5g |
6-Ethoxy-5-methylnicotinaldehyde |
1224604-16-3 | 2.5g |
$ 50.00 | 2022-06-05 | ||
| TRC | E938123-5g |
6-Ethoxy-5-methylnicotinaldehyde |
1224604-16-3 | 5g |
$ 65.00 | 2022-06-05 | ||
| TRC | E938123-25g |
6-Ethoxy-5-methylnicotinaldehyde |
1224604-16-3 | 25g |
$ 80.00 | 2022-06-05 | ||
| Alichem | A029206652-1g |
6-Ethoxy-5-methylnicotinaldehyde |
1224604-16-3 | 95% | 1g |
$400.00 | 2023-09-03 | |
| Chemenu | CM178583-1g |
6-Ethoxy-5-methylnicotinaldehyde |
1224604-16-3 | 95% | 1g |
$295 | 2022-06-13 | |
| abcr | AB515676-500 mg |
2-Ethoxy-3-methylpyridine-5-carboxaldehyde |
1224604-16-3 | 500MG |
€286.80 | 2022-07-29 | ||
| abcr | AB515676-1 g |
2-Ethoxy-3-methylpyridine-5-carboxaldehyde |
1224604-16-3 | 1g |
€381.50 | 2022-07-29 | ||
| abcr | AB515676-500mg |
2-Ethoxy-3-methylpyridine-5-carboxaldehyde |
1224604-16-3 | 500mg |
€304.40 | 2023-09-02 |
6-Ethoxy-5-methylnicotinaldehyde Suppliers
6-Ethoxy-5-methylnicotinaldehyde Related Literature
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 6-Ethoxy-5-methylnicotinaldehyde
Introduction to 6-Ethoxy-5-methylnicotinaldehyde (CAS No: 1224604-16-3)
6-Ethoxy-5-methylnicotinaldehyde, identified by the Chemical Abstracts Service Number (CAS No) 1224604-16-3, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and bioorganic synthesis. This aldehyde derivative of nicotinic acid exhibits a unique structural framework, characterized by the presence of both ethoxy and methyl substituents on the pyridine ring. Such structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The compound’s relevance stems from its potential applications in medicinal chemistry, where it serves as a building block for designing molecules with specific biological activities. The aldehyde functionality, in particular, is a versatile handle for further chemical modifications, enabling the construction of diverse pharmacophores. This adaptability has positioned 6-Ethoxy-5-methylnicotinaldehyde as a compound of interest for researchers exploring new drug candidates.
In recent years, there has been growing interest in nicotinamide derivatives due to their broad spectrum of biological activities. The introduction of electron-withdrawing and electron-donating groups at strategic positions on the pyridine ring can modulate the pharmacological properties of these compounds. The ethoxy and methyl groups in 6-Ethoxy-5-methylnicotinaldehyde contribute to its reactivity and influence its interaction with biological targets. This makes it a promising candidate for further exploration in drug discovery.
One of the most compelling aspects of 6-Ethoxy-5-methylnicotinaldehyde is its role in synthesizing molecules that mimic or interact with natural biomolecules. Aldehydes are particularly useful in forming covalent bonds with nucleophiles, such as amines and thiols, which are abundant in biological systems. This property allows for the development of probes and inhibitors that can be used to study biological pathways at a molecular level.
The synthesis of 6-Ethoxy-5-methylnicotinaldehyde typically involves multi-step organic transformations, starting from readily available precursors. Advanced synthetic methodologies, including cross-coupling reactions and functional group interconversions, are often employed to achieve high yields and purity. The efficiency of these synthetic routes is crucial for industrial applications, where scalability and cost-effectiveness are key considerations.
Recent advancements in computational chemistry have also enhanced our understanding of the reactivity and potential applications of 6-Ethoxy-5-methylnicotinaldehyde. Molecular modeling studies can predict how this compound might behave in different chemical environments, providing insights into its utility as a synthetic intermediate or a lead compound for drug development. These computational approaches complement experimental work by offering rapid and cost-effective screening of potential applications.
The pharmaceutical industry has shown particular interest in nicotinamide derivatives due to their reported biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. While 6-Ethoxy-5-methylnicotinaldehyde itself may not be directly used as a therapeutic agent, its derivatives have the potential to exhibit similar beneficial properties. By modifying its structure through further chemical transformations, researchers can fine-tune its pharmacological profile to meet specific therapeutic needs.
In academic research, 6-Ethoxy-5-methylnicotinaldehyde has been employed as a scaffold for exploring new synthetic strategies and understanding reaction mechanisms. Its unique structure provides an excellent platform for studying electronic effects and steric influences on chemical reactivity. Such studies contribute to the broader field of organic chemistry by expanding our knowledge of molecular transformations.
The compound’s role in developing agrochemicals is another area of interest. Nicotinamide derivatives are known to have herbicidal and insecticidal properties, making them valuable in crop protection strategies. By incorporating modifications such as ethoxy and methyl groups, researchers aim to enhance the efficacy and environmental compatibility of these compounds.
Quality control and analytical methods are essential when working with 6-Ethoxy-5-methylnicotinaldehyde to ensure consistency and purity. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly used to characterize this compound and monitor its synthesis. These analytical tools provide critical data for both research purposes and industrial production.
The future prospects for 6-Ethoxy-5-methylnicotinaldehyde appear promising, with ongoing research exploring its potential in various fields. As synthetic methodologies continue to evolve, new applications for this compound are likely to emerge. Additionally, advances in biocatalysis may offer more sustainable routes for its production, aligning with global efforts towards green chemistry principles.
In conclusion,6-Ethoxy-5-methylnicotinaldehyde (CAS No: 1224604-16-3) is a versatile organic compound with significant potential in pharmaceutical chemistry and beyond. Its unique structural features make it an invaluable intermediate for synthesizing complex molecules with diverse biological activities. As research progresses,this compound is poised to play an increasingly important role in drug discovery,agrochemical development,and fundamental chemical studies。
1224604-16-3 (6-Ethoxy-5-methylnicotinaldehyde) Related Products
- 71255-09-9(2-Methoxypyridine-3-carbaldehyde)
- 1011558-18-1(5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid)
- 58819-72-0(2,6-dimethoxypyridine-3-carbaldehyde)
- 731001-97-1(2-ethoxyquinoline-3-carbaldehyde)
- 885278-10-4(2-Isopropoxynicotinaldehyde)
- 820237-46-5(3-Pyridinecarboxaldehyde, 2,6-dipropoxy-)
- 97455-61-3(6-ethoxypyridine-3-carbaldehyde)
- 885278-07-9(2-Ethoxynicotinaldehyde)
- 123506-67-2(6-methoxy-5-methylpyridine-3-carbaldehyde)
- 885278-12-6(2-propoxypyridine-3-carbaldehyde)